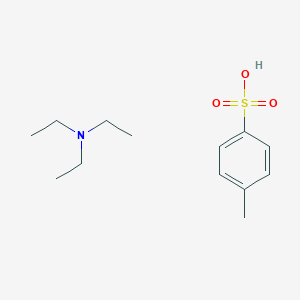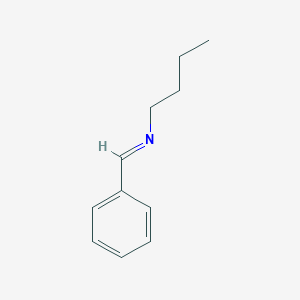
Butylamine, N-benzylidene-
Vue d'ensemble
Description
The compound "Butylamine, N-benzylidene-" refers to a class of organic compounds known as benzylamines, which are characterized by the presence of an amine group attached to a benzyl group. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of benzylamines can be achieved through various methods. One approach involves the nickel-catalyzed transfer hydrogenation of benzonitriles using alcohols such as 2-propanol or 1,4-butanediol as hydrogen sources, which can yield N-benzylidene benzylamine with high selectivity . Another method for synthesizing benzylamines with different N-alkyl chains and substituents involves the condensation of benzaldehyde with alkylamines in lower aliphatic alcohols, followed by hydrogenation of the resulting Schiff base . Additionally, N-tert-butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of amines, including benzylamines .
Molecular Structure Analysis
The molecular structure of benzylamines can be influenced by the presence of various substituents and their interactions with metal ions. For instance, the structure of N-t-butyl-2-(diphenylphosphino)benzylamine changes upon coordination with palladium, affecting torsion angles and bond angles around the nitrogen and phosphorus atoms . Similarly, the metalation of benzene by n-butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine can lead to the formation of organometallic complexes with benzylamine derivatives .
Chemical Reactions Analysis
Benzylamines can undergo a variety of chemical reactions. For example, phase-transfer catalyzed reactions of N-(benzylidene)benzylamines with cinnamic acid derivatives can yield tert-butyl esters and cyanopyrrolidines . Additionally, the metalhalogen exchange reaction between n-butyllithium and polyhalogenoaromatic compounds, such as pentachloro-N,N-dimethyl-benzylamine, can occur at positions meta and para to the dimethylaminomethyl group . Furthermore, flash vacuum thermolysis of N-benzylidene-tert-butylamines can lead to the formation of N-heterocycles through methyl radical elimination .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzylamines are influenced by their molecular structure and the nature of their substituents. For instance, di-n-butyltin(IV) derivatives of bis(carboxymethyl)benzylamines exhibit a distorted trigonal bipyramidal geometry at tin, and their NMR data in solution confirm this structure for all compounds in the series. These compounds also show in vitro antitumor activity . The antimycobacterial properties of benzylamines have been evaluated, with some compounds showing marked inhibitory effects on Mycobacterium tuberculosis and other mycobacteria .
Applications De Recherche Scientifique
Formation of Adducts and Free Radicals : N-benzylidene-t-butylamine N-oxide reacts with nitrogen dioxide to form a white solid adduct and greenish blue free radical species (Sonokawa et al., 1992).
Synthesis of Drugs and Catalytic Systems : N-Benzyl-tert-butylamine serves as a starting compound in drug synthesis and catalytic systems for olefin polymerization, also acting as a blocking agent for biuret groups in polyisocyanate compositions and as an adsorbent of carbon dioxide from gas systems (Bazanov et al., 2009).
Spin-trapping Abilities : N-Benzylidene-t-butylamine oxide demonstrates different spin-trapping abilities towards various radicals, highlighting its potential in analytical chemistry for radical detection (Kamimori et al., 1979).
Formation of N-Heterocycles : Thermal reactions of N-benzylidene- and N-(2-pyridylmethylidene)-tert-butylamines under flash vacuum thermolysis conditions produce N-heterocycles, which are significant in pharmaceutical chemistry (Vu et al., 2013).
Corrosion Inhibition : The butyl group in n-butylamine, such as in N-benzylidene-tert-butylamine, acts as a corrosion inhibitor in hydrochloric acid solutions, relevant in material science and engineering (Bastidas et al., 1997).
Influence on Hydrolysis in Different Solvents : The rate constants of 4-substituted benzylidene t-butylamine N-oxides were studied in various solvents, highlighting their significance in chemical reaction dynamics (Bacon et al., 2013).
Study on Reaction Kinetics with Different Amines : The reaction kinetics of 4-benzylidene-2-methyl-5-oxazolone with various amines, including N-benzylidene-tert-butylamine, has been studied, revealing insights into reaction mechanisms in organic chemistry (Betłakowska et al., 2002).
Hydrolysis Inhibition by Liquid Crystalline Solvents : The rate of hydrolysis of benzylidene t-butylamine N-oxide is influenced by liquid crystalline solvents, demonstrating its application in studying solvent effects on chemical reactions (Bacon & Thomas, 1982).
Octanol/Water Partition Coefficients : Research on the octanol/water partition coefficients of 4-substituted benzylidene τ-butylamine N-oxides contributes to our understanding of solubility and partitioning in pharmaceutical and environmental chemistry (Acree et al., 1984).
Radiation-Chemical Peculiarities : The spin trap N-benzylidene-t-butylamine N-oxide reacts efficiently with primary radiolysis intermediates, indicating its use in radiation chemistry (Zubarev & Brede, 1996).
Antifungal Activity : The benzylamine derivative, butenafine hydrochloride, shows significant antifungal activity, indicating the relevance of related compounds in medical and pharmaceutical research (Arika et al., 1990).
Lysyloxidase Activity : The lysyloxidase activity of benzylamine oxidase, which can process substrates ranging from butylamine to peptidyl lysine, suggests its potential application in enzyme and metabolic studies (Tur & Lerch, 1988).
Safety And Hazards
Orientations Futures
The future directions in the research of “Butylamine, N-benzylidene-” could involve exploring its photocatalytic applications. For instance, a study has shown that the Bi-ellagate photocatalyst was recovered and reused four times without any significant loss in its activity, which provides an eco-friendly, low-cost, recyclable, and efficient photocatalyst for potential photocatalytic applications . Another study synthesized N-Benzylideneaniline based on the Schiff base reaction using Kinnow peel powder as a green catalyst .
Propriétés
IUPAC Name |
N-butyl-1-phenylmethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-2-3-9-12-10-11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADUISXJUXDNFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90304443 | |
| Record name | Butylamine, N-benzylidene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90304443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butylamine, N-benzylidene- | |
CAS RN |
1077-18-5 | |
| Record name | Butylbenzylideneamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165808 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butylamine, N-benzylidene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90304443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



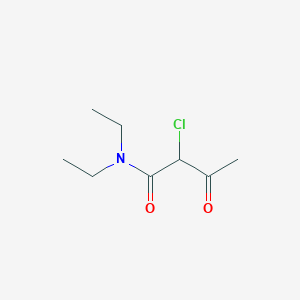
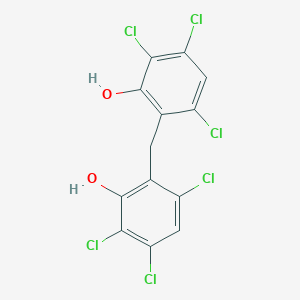
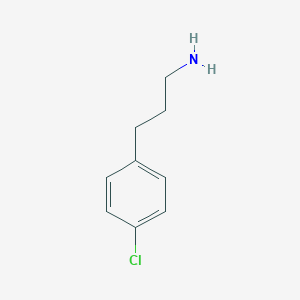
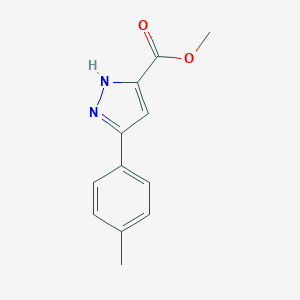
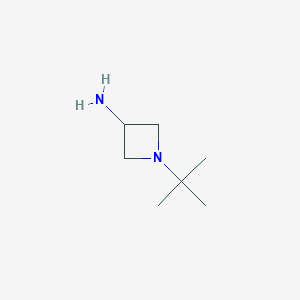
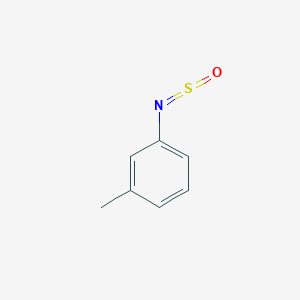
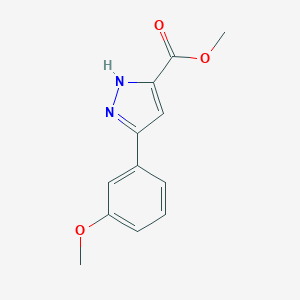
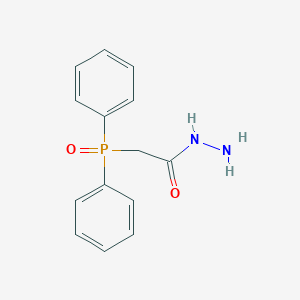
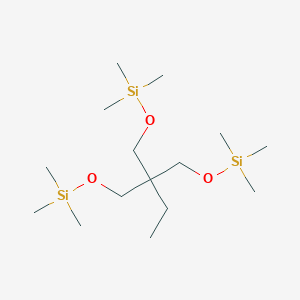
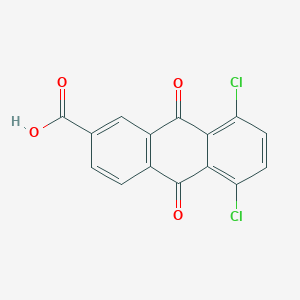
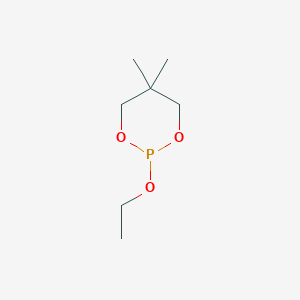
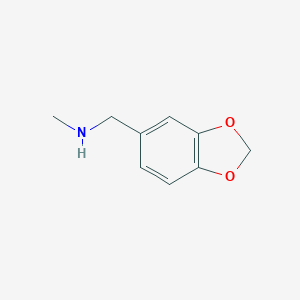
![2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B93738.png)
